Cas no 2034456-83-0 (N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide)

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide is a synthetic organic compound featuring a benzothiophene core linked to a hydroxyethyl group and a 3,4-difluorobenzamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for biologically active molecules. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the benzothiophene moiety may contribute to π-stacking interactions in target binding. The hydroxyethyl group offers a site for further functionalization, making it a versatile building block for drug discovery. Its well-defined molecular architecture ensures reproducibility in synthesis, supporting research applications in pharmaceutical development.
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide structure
2034456-83-0 structure
Product name:N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
CAS No:2034456-83-0
MF:C17H13F2NO2S
MW:333.352430105209
CID:5351883

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide
    • N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
    • Inchi: 1S/C17H13F2NO2S/c18-13-6-5-10(7-14(13)19)17(22)20-8-15(21)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,21H,8H2,(H,20,22)
    • InChI Key: XSWLAFOFTZDPJW-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)C(CNC(C1C=CC(=C(C=1)F)F)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Topological Polar Surface Area: 77.6
  • XLogP3: 3.3

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-4184-3mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
3mg
$63.0 2023-09-08
Life Chemicals
F6521-4184-15mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
15mg
$89.0 2023-09-08
Life Chemicals
F6521-4184-50mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
50mg
$160.0 2023-09-08
Life Chemicals
F6521-4184-20μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-4184-5mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
5mg
$69.0 2023-09-08
Life Chemicals
F6521-4184-10μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-4184-2μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-4184-10mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
10mg
$79.0 2023-09-08
Life Chemicals
F6521-4184-2mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
2mg
$59.0 2023-09-08
Life Chemicals
F6521-4184-25mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
2034456-83-0
25mg
$109.0 2023-09-08

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide Related Literature

Additional information on N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide

Comprehensive Overview of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide (CAS No. 2034456-83-0)

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide, identified by its CAS No. 2034456-83-0, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzothiophene and difluorobenzamide moieties, exhibits potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to its bioactivity and selectivity in targeting specific biological pathways.

The compound's molecular structure combines a 1-benzothiophen-3-yl group with a hydroxyethyl side chain, further linked to a 3,4-difluorobenzamide moiety. This configuration enhances its potential as a scaffold for designing novel therapeutic agents. Recent studies have explored its role in modulating enzyme activity and receptor interactions, making it a subject of interest in the development of treatments for chronic diseases and metabolic disorders.

In the context of current trends, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide aligns with the growing demand for small-molecule inhibitors and targeted therapies. The pharmaceutical industry is increasingly focusing on compounds with high specificity and minimal side effects, and this molecule's structural features position it as a promising candidate. Additionally, its fluorinated aromatic ring contributes to improved metabolic stability and bioavailability, key factors in drug design.

From a synthetic chemistry perspective, the preparation of CAS No. 2034456-83-0 involves multi-step organic reactions, including condensation and amidation processes. Researchers have optimized these methods to achieve high yields and purity, ensuring reproducibility for further studies. The compound's solubility and stability under various conditions have also been investigated, providing valuable data for formulation development.

The potential applications of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide extend beyond pharmaceuticals. Its unique properties make it a valuable tool in chemical biology for probing protein-ligand interactions and understanding cellular mechanisms. As the scientific community continues to explore its uses, this compound may emerge as a key player in advancing precision medicine and personalized therapies.

In summary, CAS No. 2034456-83-0 represents a versatile and intriguing molecule with broad implications for research and development. Its combination of benzothiophene and difluorobenzamide functionalities offers a rich platform for innovation, addressing some of the most pressing challenges in modern science and healthcare.

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